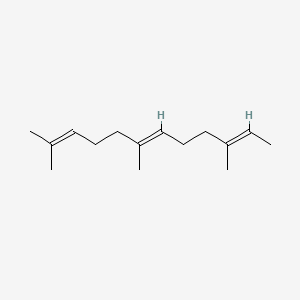

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

Übersicht

Beschreibung

Farnesol ist eine natürliche organische Verbindung mit 15 Kohlenstoffatomen, die ein acyclischer Sesquiterpenalkohol ist. Unter Standardbedingungen ist es eine farblose Flüssigkeit, die hydrophob und somit in Wasser unlöslich, aber mit Ölen mischbar ist . Farnesol wird sowohl in Pflanzen als auch in Tieren aus 5-Kohlenstoff-Isoprenverbindungen hergestellt. Phosphataktivierte Derivate von Farnesol sind die Bausteine vieler acyclischer Sesquiterpenoide .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Farnesol kann aus Linalool synthetisiert werden. Ein Verfahren umfasst die Reaktion von Nerolidol mit Isopropenylmethylether in Gegenwart eines sauren Katalysators bei erhöhter Temperatur, gefolgt von der Isolierung durch fraktionierte Destillation . Ein weiteres Verfahren beinhaltet die Umwandlung von Nerolidol in sein Acetylacetat mit Diketen in Gegenwart von Natriumethoxid bei niedrigen Temperaturen, gefolgt von Decarboxylierung und Rektifikation .

Industrielle Produktionsmethoden: In der Industrie wird Farnesol häufig aus Linalool synthetisiert. Der Prozess umfasst mehrere Schritte, einschließlich der Reaktion von Geranylpyrophosphat mit Isopentenylpyrophosphat unter Bildung von Farnesylpyrophosphat, das dann oxidiert wird, um Farnesol zu erzeugen .

Analyse Chemischer Reaktionen

Enzymatic Cyclization via Squalene–Hopene Cyclase (SHC)

Recombinant SHC catalyzes the cyclization of (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene into bicyclic sesquiterpenes with a drimane skeleton. This reaction proceeds with high efficiency (68% yield) and stereochemical control .

Key Products and Yields

| Product | Structure Type | Yield (%) |

|---|---|---|

| Drim-7(8)-ene | Bicyclic sesquiterpene | 10 |

| Drim-8(12)-ene | Bicyclic sesquiterpene | 4 |

| Drim-8(9)-ene | Bicyclic sesquiterpene | 16 |

| Driman-8α-ol | Oxygenated drimane | 14 |

| Driman-8β-ol | Oxygenated drimane | 4 |

| Quasiclerodane | Novel clerodane-like core | 20 |

Mechanistic Insights :

-

The reaction initiates with protonation at C3, followed by cyclization through a chair-boat-chair conformation.

-

Carbocation rearrangements lead to diverse products, including hydroxylated derivatives via water trapping .

Reaction Conditions

| Parameter | Value |

|---|---|

| Enzyme | Recombinant SHC from Alicyclobacillus acidocaldarius |

| Buffer | 50 mM Tris-HCl (pH 7.5) |

| Temperature | 45°C |

| Incubation Time | 16 hours |

Isomerization and Stability

The compound’s conjugated triene system exhibits sensitivity to isomerization under acidic or thermal conditions. For example:

-

Protonation at C2 can lead to cis-trans isomerization of double bonds.

-

Stability in organic solvents (e.g., hexane, ethyl acetate) is confirmed via GC-MS analysis .

Theoretical Studies on Reaction Pathways

Density functional theory (DFT) calculations support a carbocation-driven mechanism for SHC-catalyzed cyclization. Key findings include:

-

Transition states involve concerted hydride and methyl shifts.

-

Energy barriers for drimane formation are lower (~15 kcal/mol) compared to hopanoid triterpenes .

Comparative Reactivity with Farnesol Derivatives

Unlike farnesol (a hydroxylated analog), this compound lacks a hydroxyl group, which simplifies cyclization by avoiding competing elimination reactions. This difference is critical for high-yield enzymatic transformations .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C15H26 and a molecular weight of 206.37 g/mol. Its structure features a series of double bonds that contribute to its reactivity and biological activity. The compound is classified under lipids and hydrocarbons, indicating its potential roles in biological systems and industrial applications .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens. For instance, it has demonstrated inhibition against Escherichia coli and Aspergillus niger, with notable inhibition zones at specific concentrations .

2.2 Antioxidant Properties

The compound also exhibits antioxidant capabilities. Studies have quantified its ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and nitric oxide radicals. The IC50 values for these activities are comparable to those of well-known antioxidants like ascorbic acid .

Agricultural Applications

3.1 Pest Repellent

Due to its strong scent and chemical properties, this compound can be utilized as a natural pest repellent in agriculture. Its application can reduce the need for synthetic pesticides while promoting sustainable farming practices.

3.2 Plant Growth Regulation

The compound has been observed to influence plant growth positively. It may act as a signaling molecule in certain plant species, enhancing growth responses under specific environmental conditions .

Material Science Applications

4.1 Polymer Production

The unique structure of this compound allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced flexibility and durability compared to traditional materials.

4.2 Coating Formulations

In the development of coatings for various surfaces, this compound can provide protective qualities due to its hydrophobic nature and resistance to degradation.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Effects | Demonstrated significant inhibition against E. coli and A. niger | Pharmaceutical formulations |

| Investigation of Antioxidant Activity | IC50 values comparable to ascorbic acid in radical scavenging assays | Nutraceuticals and supplements |

| Research on Plant Growth Regulation | Enhanced growth responses in treated plants | Sustainable agriculture practices |

Wirkmechanismus

Farnesyl exerts its effects through several mechanisms:

Inhibition of N-type Voltage-Gated Calcium Channels: Farnesyl has been shown to be a potent endogenous inhibitor of these channels in some mammalian cell types.

Role in Mevalonate Pathway: Farnesyl is an intermediate in the synthesis of squalene, cholesterol, and steroids in chordates and vertebrates.

Flexible Hydrophobic Molecular Valves: Farnesyl functions as a flexible hydrophobic molecular valve for restricting untimely calcium passage through some types of canonical calcium channels.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Geranylgeranyl: Ähnlich wie Farnesol ist Geranylgeranyl ein 20-Kohlenstoff-Isoprenoid, das eine Rolle bei der posttranslationalen Modifikation von Proteinen spielt.

Dolichol: Ein langkettiger Polyisoprenoidalkohol, der an der Glykosylierung von Proteinen beteiligt ist.

Einzigartigkeit: Farnesol ist einzigartig in seiner Rolle als Vorstufe sowohl für Sterole als auch für Insekten-Juvenilhormone, was seine Bedeutung sowohl in der Wirbeltier- als auch in der Wirbellosenbiologie unterstreicht .

Biologische Aktivität

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, also known as a sesquiterpene and an alkatriene, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and implications for future research.

- Chemical Formula : C15H26

- Molecular Weight : 210.37 g/mol

- Structure : The compound features a unique triene structure which contributes to its reactivity and interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various sesquiterpenes, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity has implications for aging and chronic diseases where oxidative damage is a contributing factor.

Phytotoxicity

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. It can inhibit seed germination and root growth in certain plants, indicating its potential use as a natural herbicide.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations of 100 µg/mL and above, the compound significantly reduced bacterial viability by over 70%, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A study involving macrophage cell lines treated with this compound revealed that it downregulated the expression of COX-2 and iNOS genes involved in inflammation. This finding supports its use in developing anti-inflammatory therapies.

Eigenschaften

Molekularformel |

C15H26 |

|---|---|

Molekulargewicht |

206.37 g/mol |

IUPAC-Name |

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3/b14-6+,15-12+ |

InChI-Schlüssel |

JXBSHSBNOVLGHF-BUJBXKITSA-N |

SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

Isomerische SMILES |

C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Kanonische SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.